

# Comparative Analysis of V116517's Effect on Body Temperature

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the hyperthermic effects of the TRPV1 antagonist **V116517** in comparison to other selective and non-selective agents.

This guide provides a comprehensive comparative analysis of the transient receptor potential vanilloid 1 (TRPV1) antagonist **V116517** and its impact on body temperature. The development of TRPV1 antagonists as potential non-opioid analgesics has been hampered by the common on-target adverse effect of hyperthermia. This document objectively compares the performance of **V116517** with other notable TRPV1 antagonists, supported by experimental data from human clinical trials, to aid researchers and drug development professionals in this field.

#### **Executive Summary**

V116517 is a potent, orally active TRPV1 antagonist. Clinical trial data on its effect on body temperature has produced conflicting results. A single-dose study in healthy volunteers reported no change in body temperature. However, a comprehensive meta-analysis of TRPV1 antagonists categorizes V116517 as a polymodal antagonist that does increase body temperature, suggesting a potential dose-dependent effect. In comparison, other polymodal TRPV1 antagonists like ABT-102 and AZD1386 have demonstrated clear, dose-dependent increases in core body temperature. Conversely, the mode-selective TRPV1 antagonist NEO6860 has been shown to not induce clinically significant hyperthermia, offering a potential pathway to mitigate this side effect. Another polymodal antagonist, AMG 517, has been associated with marked hyperthermia, in some cases leading to body temperatures exceeding



40°C. This guide will delve into the quantitative data and experimental protocols from the key clinical studies to provide a clear comparative landscape.

### **Quantitative Data on Body Temperature Changes**

The following table summarizes the observed changes in body temperature from placebo in human clinical trials for **V116517** and its comparators.



| Compound      | Class                              | Dose(s)                                                                                                                                      | Mean Body<br>Temperatur<br>e Change<br>(from<br>Placebo) | Key<br>Findings                                                                                | Reference                              |
|---------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------|
| V116517       | Polymodal<br>TRPV1<br>Antagonist   | 300 mg<br>(single oral<br>dose)                                                                                                              | No change<br>reported                                    | A single-dose study in healthy volunteers found no significant alteration in body temperature. | [Arendt-<br>Nielsen L, et<br>al. 2016] |
| Not specified | Increase in<br>body<br>temperature | A meta- analysis identified V116517 as a polymodal antagonist that increases body temperature, suggesting the effect may be dose- dependent. | [Garami A, et<br>al. 2020]                               |                                                                                                |                                        |
| ABT-102       | Polymodal<br>TRPV1<br>Antagonist   | 2, 4, 8 mg<br>(twice daily<br>for 7 days)                                                                                                    | 0.6°C to<br>0.8°C<br>increase                            | A population pharmacokin etic/pharmac odynamic model estimated a transient increase in         | [Othman A, et al. 2012]                |



|         |                                           |                                          |                                                                | body temperature at analgesic exposures, with tolerance developing within 2-3 days of dosing.                                            |                               |
|---------|-------------------------------------------|------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| AZD1386 | Polymodal<br>TRPV1<br>Antagonist          | 30 mg and 95<br>mg (single<br>oral dose) | 0.4 ± 0.3°C<br>and 0.7 ±<br>0.3°C<br>increase,<br>respectively | A dose- dependent increase in body temperature was observed in healthy male volunteers.                                                  | [Krarup AL, et<br>al. 2011]   |
| NEO6860 | Mode-<br>Selective<br>TRPV1<br>Antagonist | 500 mg<br>(twice a day)                  | No clinically<br>significant<br>increase                       | This capsaicin- selective antagonist did not produce a significant impact on body temperature in patients with osteoarthritis knee pain. | [Arsenault P,<br>et al. 2018] |
| AMG 517 | Polymodal<br>TRPV1<br>Antagonist          | Not specified                            | Marked<br>hyperthermia                                         | Elicited<br>marked,<br>reversible,<br>and plasma                                                                                         | [Gavva NR,<br>et al. 2008]    |



concentration
-dependent
hyperthermia,
with some
individuals'
body
temperature
surpassing
40°C.

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of TRPV1 antagonists and a typical experimental workflow for assessing drug-induced pyrexia.



# Mechanism of TRPV1 Antagonist-Induced Hyperthermia TRPV1 Antagonist Blocks TRPV1 Channel (Tonic Activity) Inhibitory Signal Hypothalamus (Thermoregulatory Center) Activates Activates **Heat Conservation Heat Production** (Vasoconstriction) (Thermogenesis) Increases Increases **Body Temperature**

Click to download full resolution via product page

Caption: Mechanism of TRPV1 Antagonist-Induced Hyperthermia.



# Screening & **Inclusion of Subjects Baseline Body** Temperature Monitoring Randomization **Drug Administration** (TRPV1 Antagonist or Placebo) Post-Dose Body Temperature Monitoring (Continuous or Timed) Data Analysis (Change from Baseline vs. Placebo) Assessment of Hyperthermic Effect

Experimental Workflow for Assessing Drug-Induced Pyrexia

Click to download full resolution via product page

Caption: Workflow for Assessing Drug-Induced Pyrexia.



#### **Experimental Protocols**

Below are summaries of the methodologies employed in the key clinical trials cited in this guide.

#### **V116517** (Arendt-Nielsen L, et al. 2016)

- Study Design: A randomized, double-blind, placebo- and positive-controlled, 3-way crossover study.
- Participants: Healthy volunteers.
- Interventions: Single oral doses of 300 mg V116517, 400 mg celecoxib (positive control), and placebo. Each treatment period was separated by a washout period.
- Body Temperature Measurement: Body temperature was monitored as part of the safety assessments. The specific method of temperature measurement (e.g., oral, tympanic) and the frequency of measurements were not detailed in the abstract.
- Primary Outcome: The primary focus of the study was to assess the efficacy of V116517 on capsaicin- and UV-B-induced hyperalgesia. Body temperature was a safety endpoint.

#### **ABT-102 (Othman A, et al. 2012)**

- Study Design: A pooled analysis of three double-blind, randomized, placebo-controlled studies (a single ascending dose study, a multiple ascending dose study, and a multiple-dose study with a solid dispersion formulation).
- Participants: Healthy volunteers.
- Interventions: Single oral doses of ABT-102 (2, 6, 18, 30, and 40 mg) or multiple oral doses (1, 2, 4, and 8 mg twice daily for 7 days) or placebo.
- Body Temperature Measurement: Serial pharmacokinetic and body temperature (oral or core) measurements were taken. Core body temperature was measured using an ingestible telemetric sensor.



 Data Analysis: A population pharmacokinetic/pharmacodynamic (PK/PD) model was developed to characterize the relationship between ABT-102 exposure and its effect on body temperature, including baseline, circadian rhythm, and drug effect with tolerance development.

#### **AZD1386 (Krarup AL, et al. 2011)**

- Study Design: A randomized, placebo-controlled, double-blind, crossover study.
- Participants: Twenty-two healthy male volunteers (age 20-31 years).
- Interventions: Single oral doses of AZD1386 (30 mg and 95 mg) and placebo.
- Body Temperature Measurement: Body temperature was measured as part of the safety and tolerability assessments. The method and frequency of measurement were not specified in the abstract but were sufficient to determine a mean increase.
- Primary Outcome: The primary aim was to investigate the effect of AZD1386 on experimentally induced esophageal pain. Body temperature was a secondary/safety outcome.

#### **NEO6860 (Arsenault P, et al. 2018)**

- Study Design: A randomized, double-blinded, 3-period crossover, phase II study.
- Participants: 54 patients with osteoarthritis of the knee (Kellgren-Lawrence stage I, II, or III).
- Interventions: One day of treatment (two doses) of NEO6860 (500 mg twice a day), placebo, and naproxen (500 mg twice a day).
- Body Temperature Measurement: Body temperature was monitored as a key safety
  parameter to assess for hyperthermia, a known class effect of non-modality-selective TRPV1
  antagonists. The specific methodology for temperature measurement was not detailed in the
  abstract.
- Primary Outcome: The primary objective was to evaluate the analgesic efficacy of NEO6860.
   The lack of impact on body temperature was a critical secondary finding.



#### Conclusion

The effect of **V116517** on body temperature remains an area requiring further clarification, with conflicting reports from a single-dose clinical trial and a broader meta-analysis. This discrepancy highlights the potential for dose-dependent hyperthermic effects, a common characteristic of polymodal TRPV1 antagonists. The comparative data presented in this guide underscores the variability in the hyperthermic response to different TRPV1 antagonists. While polymodal antagonists like ABT-102 and AZD1386 induce a measurable and dose-dependent increase in body temperature, and AMG 517 can cause marked hyperthermia, mode-selective antagonists such as NEO6860 offer a promising alternative by avoiding this adverse effect. For researchers and clinicians in the field of pain management, a thorough understanding of these differential effects is crucial for the continued development of safe and effective TRPV1-targeted therapies. Future studies on **V116517** should aim to systematically evaluate a range of doses to fully characterize its thermoregulatory profile.

 To cite this document: BenchChem. [Comparative Analysis of V116517's Effect on Body Temperature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611614#comparative-analysis-of-v116517-s-effect-on-body-temperature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com